1-(3-(Methylamino)piperidin-1-yl)ethanone
Overview
Description
1-(3-(Methylamino)piperidin-1-yl)ethanone is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a methylamino group attached to the third position of the piperidine ring and an ethanone group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-(Methylamino)piperidin-1-yl)ethanone can be synthesized through several synthetic routes One common method involves the reaction of piperidine with methylamine in the presence of a suitable catalyst under controlled conditions
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the aforementioned methods. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Methylamino)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted piperidines.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents such as hydrogen peroxide or chromium-based reagents.
Reduction reactions may involve hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution reactions typically require nucleophiles and suitable solvents.
Major Products Formed:
Oxidation products include piperidine derivatives with additional oxygen functionalities.
Reduction products may include various amines.
Substitution products can vary widely depending on the nucleophile used.
Scientific Research Applications
1-(3-(Methylamino)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the context of neurotransmitter interactions.
Industry: The compound is used in the production of various chemical products, including agrochemicals and dyes.
Mechanism of Action
The mechanism by which 1-(3-(Methylamino)piperidin-1-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, influencing physiological processes.
Comparison with Similar Compounds
1-(3-(Methylamino)piperidin-1-yl)ethanone is structurally similar to other piperidine derivatives, such as 1-(4-(Methylamino)piperidin-1-yl)ethanone and 2-(3-(Methylamino)methyl)piperidin-1-yl)ethanol. its unique structural features, such as the position of the methylamino group and the ethanone functionality, distinguish it from these compounds and contribute to its distinct chemical properties and applications.
Properties
IUPAC Name |
1-[3-(methylamino)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10-5-3-4-8(6-10)9-2/h8-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPZWJPXKJSHHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728678 | |
Record name | 1-[3-(Methylamino)piperidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863248-56-0 | |
Record name | 1-[3-(Methylamino)piperidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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